cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid

Catalog No.
S900499
CAS No.
1773508-16-9
M.F
C6H7F3O3
M. Wt
184.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid

CAS Number

1773508-16-9

Product Name

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid

IUPAC Name

3-(trifluoromethoxy)cyclobutane-1-carboxylic acid

Molecular Formula

C6H7F3O3

Molecular Weight

184.11 g/mol

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11)

InChI Key

MBYACEIXYASETJ-UHFFFAOYSA-N

SMILES

C1C(CC1OC(F)(F)F)C(=O)O

Canonical SMILES

C1C(CC1OC(F)(F)F)C(=O)O

It’s worth noting that the trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . Several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible . This suggests that “cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid” could potentially be used in the synthesis of other compounds, but specific applications and results would depend on the particular reactions and compounds involved.

Cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is an organic compound characterized by its unique trifluoromethoxy group attached to a cyclobutane ring. The compound has the molecular formula C₆H₇F₃O₃ and a molar mass of 184.11 g/mol. Its IUPAC name is (1S,3S)-3-(trifluoromethoxy)cyclobutane-1-carboxylic acid, indicating the stereochemistry of the molecule. The presence of the trifluoromethoxy group significantly influences its chemical behavior and potential applications in various fields, including pharmaceuticals and agrochemicals .

Typical of carboxylic acids and fluorinated compounds:

  • Esterification: Reacting with alcohols can form esters, which are useful in organic synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of cyclobutane derivatives.
  • Nucleophilic Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Several synthesis methods for cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid have been reported:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced to form the cyclobutane structure.
  • Fluorination Techniques: Incorporating the trifluoromethoxy group often involves fluorination reactions using reagents such as trifluoromethyl iodide.
  • Carboxylation: The introduction of the carboxylic acid moiety can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents .

Cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid has potential applications in:

  • Pharmaceuticals: As a building block for drug development due to its unique chemical properties.
  • Agrochemicals: Potential use in developing herbicides or fungicides owing to its biological activity.
  • Material Science: Could serve as a precursor for synthesizing advanced materials with specific properties .

Cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
3-(Trifluoromethyl)cyclobutane-1-carboxylic acidTrifluoromethyl instead of trifluoromethoxyLacks the methoxy group, affecting solubility
Cis-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acidHydroxy group additionHydroxy group may enhance hydrogen bonding
Trifluoroacetic acidSimple trifluoro groupStrong acidity compared to carboxylic acids

Cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is unique due to its specific combination of a cyclobutane ring and a trifluoromethoxy group, which may confer distinct chemical reactivity and biological properties not found in similar compounds .

XLogP3

1.4

Dates

Modify: 2023-08-16

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